![molecular formula C22H20 B14322872 1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene CAS No. 104729-89-7](/img/structure/B14322872.png)
1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene is an organic compound with a complex structure that includes two benzene rings connected by an ethene bridge substituted with a 2,4-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene typically involves the alkylation of benzene with styrene in the presence of a zeolite beta catalyst, followed by dehydrogenation . The reaction conditions include:
Temperature: Elevated temperatures to facilitate the reaction.
Catalyst: Zeolite beta to promote the alkylation process.
Reagents: Benzene and styrene as the primary reactants.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding ethane derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene involves its interaction with molecular targets through its aromatic rings and ethene bridge. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diphenylethylene: Similar structure but lacks the 2,4-dimethylphenyl group.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Contains additional hydroxyl groups on the benzene rings.
Uniqueness
1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural variation can lead to different applications and interactions in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
104729-89-7 |
|---|---|
Molekularformel |
C22H20 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-(2,2-diphenylethenyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C22H20/c1-17-13-14-21(18(2)15-17)16-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,1-2H3 |
InChI-Schlüssel |
IWRNDBWDWOCRCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



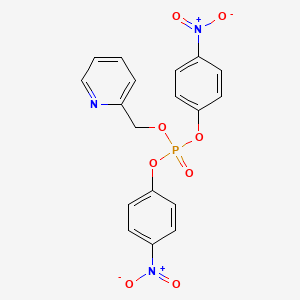
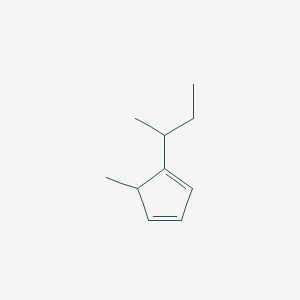
![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)

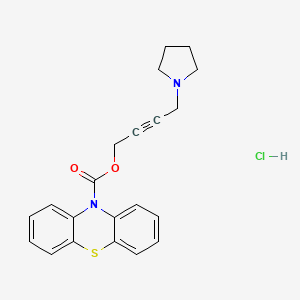
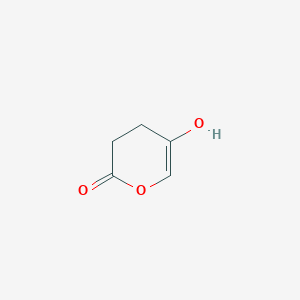
![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)




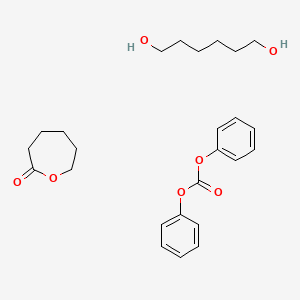
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)
